Trandolapril Benzyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trandolapril Benzyl Ester is a chemical compound derived from Trandolapril, an angiotensin-converting enzyme inhibitor. It is primarily used in the synthesis of Trandolapril, which is a medication for treating hypertension and congestive heart failure. The benzyl ester form is an intermediate in the synthesis process, facilitating the production of the active drug.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Trandolapril Benzyl Ester involves several steps:

Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulphonic acid salts is crystallized using selected solvents to achieve high purity.

Optical Resolution: The racemic mixture is resolved using (-)-dibenzoyl-L-tartaric acid monohydrate in appropriate solvents and temperatures.

Reaction: The resolved benzyl ester is reacted with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-(S)-alanine N-carboxy anhydride in dichloromethane to form this compound.

Crystallization: The crude product is crystallized from suitable solvents to obtain the final compound

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and solvent selection .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis to form Trandolapril, the active drug.

Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.

Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.

Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired transformation.

Substitution: Utilizes various nucleophiles or electrophiles under controlled conditions.

Major Products:

Aplicaciones Científicas De Investigación

Trandolapril Benzyl Ester is used extensively in scientific research, particularly in:

Chemistry: As an intermediate in the synthesis of Trandolapril and other related compounds.

Biology: Studying the effects of angiotensin-converting enzyme inhibitors on biological systems.

Medicine: Researching new therapeutic agents for hypertension and heart failure.

Industry: Production of Trandolapril and related pharmaceuticals

Mecanismo De Acción

Trandolapril Benzyl Ester itself is not active but is converted to Trandolapril, which is then hydrolyzed to Trandolaprilat in the liver. Trandolaprilat inhibits angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparación Con Compuestos Similares

- Ramipril Benzyl Ester

- Enalapril Benzyl Ester

- Lisinopril Benzyl Ester

Comparison: Trandolapril Benzyl Ester is unique due to its specific structure and the resulting pharmacokinetic properties of Trandolapril. Compared to similar compounds, it has a longer half-life and a distinct metabolic pathway, making it a valuable intermediate in the synthesis of Trandolapril .

Propiedades

IUPAC Name |

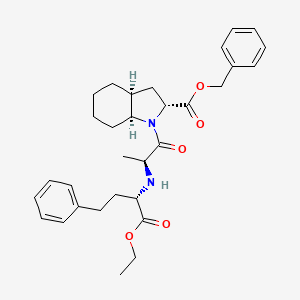

benzyl (2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25-,26-,27-,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROPPNGEPNCIGO-CPFCZLQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.